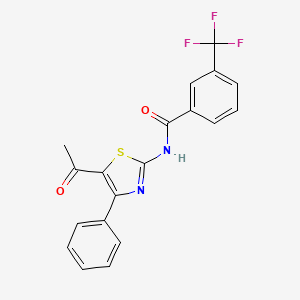

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2S/c1-11(25)16-15(12-6-3-2-4-7-12)23-18(27-16)24-17(26)13-8-5-9-14(10-13)19(20,21)22/h2-10H,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJBHPRWATUXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Coupling with Benzamide: The acetylated thiazole is coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is C15H12F3N3OS, with a molecular weight of approximately 351.34 g/mol. Its structure enhances lipophilicity due to the trifluoromethyl group, which can influence its pharmacokinetic properties and biological activity.

Antimicrobial Properties

Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial activities. Preliminary studies suggest that this compound may exhibit significant inhibitory effects against various microorganisms. The specific mechanisms of action are still under investigation, but they may involve interference with microbial metabolic pathways.

Anticancer Potential

Research indicates that compounds similar to this compound possess anticancer properties. For instance, several thiazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. In a study involving various synthesized thiazoles, certain derivatives demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC50 values indicating effective growth inhibition .

Anti-inflammatory Effects

Thiazole derivatives are also being explored for their anti-inflammatory properties. The structural characteristics of this compound may contribute to its potential effectiveness in modulating inflammatory pathways.

Case Study 1: Anticancer Activity

In a study examining various thiazole derivatives, N-(5-acetyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were tested against human lung adenocarcinoma cells (A549). The results indicated that certain derivatives exhibited significant selectivity and potency against these cancer cells, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazole derivatives revealed that compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 3: Mechanistic Studies

Further research is required to elucidate the mechanism of action for N-(5-acetyl-4-phenylthiazol-2-yl)-3-(trifluoromethyl)benzamide in biological systems. Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays are crucial for understanding how this compound may function within cellular contexts and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- Trifluoromethyl vs.

- Acetyl vs. Ester Groups : The acetyl group in the target compound may enhance hydrogen-bonding capacity relative to the ethyl ester in 8b .

Physicochemical Properties

*Predicted data based on analogs.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a thiazole ring, an acetyl group, and a trifluoromethyl-substituted benzamide moiety. The molecular formula is C15H12F3N3OS, with a molecular weight of approximately 351.34 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which may significantly influence its biological activity and pharmacokinetic properties.

1. Pharmacological Properties

Thiazole derivatives are widely recognized for their diverse pharmacological activities, including:

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies can provide insights into its biological targets. Techniques such as enzyme inhibition assays and cellular assays are commonly employed to elucidate these interactions.

3. Comparative Analysis

The following table compares this compound with other thiazole derivatives regarding their unique structural features and biological activities.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide | Benzyl group instead of acetyl | Notable neuraminidase inhibitory activity |

| N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | Methyl substitutions on thiazole | Potential anti-cancer properties |

| 2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide | Nitro group addition | Enhanced reactivity due to nitro group |

| N-(5-acetylthiazol-2-yl)-benzamide | Lacks trifluoromethyl group | Basic thiazole structure without additional lipophilicity |

The uniqueness of this compound lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds.

4. Case Studies and Research Findings

Research findings highlight the potential efficacy of this compound in various biological contexts:

- Antimicrobial Studies : In vitro studies have demonstrated that thiazole derivatives exhibit varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related thiazole compounds have shown MIC values ranging from 100 µg/mL to 200 µg/mL against these organisms .

- Anticancer Activity : A study involving thiazole derivatives indicated significant cytotoxic effects on cancer cell lines, suggesting that modifications in the structure can lead to enhanced anticancer properties .

- Inflammation Models : Experimental models assessing anti-inflammatory responses have shown that certain thiazole derivatives can reduce inflammatory markers significantly compared to controls .

5. Conclusion and Future Directions

This compound represents a promising candidate for further exploration in medicinal chemistry due to its diverse biological activities. Future research should focus on:

- Comprehensive pharmacological profiling to determine the full spectrum of biological effects.

- Mechanistic studies to elucidate the pathways involved in its action.

- Development of derivatives with optimized activity profiles based on structure–activity relationship (SAR) studies.

Q & A

Q. What are the recommended synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling a thiazole-2-amine precursor with a substituted benzoyl chloride. For example, in analogous compounds, chloroacetyl chloride is reacted with 2-amino-thiazole derivatives in dioxane under triethylamine catalysis at 20–25°C, followed by recrystallization from ethanol-DMF . Optimization strategies include:

- Temperature control : Maintaining 20–25°C during reagent addition minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity.

- Purification : TLC monitoring (using silica gel plates with ethyl acetate/hexane eluents) and recrystallization ensure purity .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., trifluoromethyl, acetyl, phenyl groups). For example, the acetyl group in thiazole derivatives shows a carbonyl peak at ~200 ppm in -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H] for CHFNOS: 403.0732).

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using 1:1 ethyl acetate/hexane (R ≈ 0.5 for similar benzamides) .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

- Refinement : Employ SHELXL for structure solution and refinement. For example, monoclinic P2/c space groups are common for benzamide-thiazole hybrids, with unit cell parameters similar to a = 12.362 Å, b = 8.946 Å, c = 23.261 Å . Mercury software can visualize intermolecular interactions (e.g., hydrogen bonds between amide groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from conformational flexibility:

- Dynamic NMR : Perform variable-temperature -NMR to detect rotational barriers in the benzamide moiety.

- DFT calculations : Compare experimental SCXRD bond lengths/angles with optimized gas-phase structures (e.g., using Gaussian at B3LYP/6-31G* level). For example, the C=O bond in the acetyl group may elongate by 0.02 Å in solution due to solvation effects .

Q. What strategies are recommended for elucidating the biological activity of this compound, particularly as a kinase inhibitor?

Methodological Answer: Targeted assays and structural modeling are key:

- Kinase inhibition assays : Test against BRAF or RAF kinases using fluorescence-based ADP-Glo™ assays. IC values <100 nM indicate potency, as seen in related 3-(trifluoromethyl)benzamide inhibitors .

- Docking studies : Use AutoDock Vina to model interactions between the acetyl-thiazole moiety and the kinase ATP-binding pocket. The trifluoromethyl group may enhance hydrophobic interactions with residues like Phe583 in BRAF .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer: A systematic SAR approach includes:

- Core modifications : Synthesize analogs with substituted phenyl rings (e.g., 4-fluoro vs. 4-methyl) to assess electronic effects.

- Bioisosteric replacement : Replace the acetyl group with sulfonamide or carbamate to evaluate steric tolerance.

- Pharmacophore mapping : Use MOE software to identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.